molecular formula C19H19N3O3S B2993648 3-Phenyl-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189897-36-6

3-Phenyl-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2993648
CAS No.: 1189897-36-6
M. Wt: 369.44
InChI Key: OIUINGUEVPETFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties like acidity or basicity, reactivity with other substances, and stability can also be included .

Scientific Research Applications

Antimicrobial and Antitubercular Activity

One area of research has involved the synthesis and pharmacological evaluation of novel sulfonyl derivatives for their antimicrobial and antitubercular activities. Studies have shown that compounds with the triazaspirodecane backbone exhibit moderate to significant antibacterial and antifungal activities, with some derivatives demonstrating excellent antitubercular properties against Mycobacterium tuberculosis H37Rv, comparable to the first-line drug isoniazid (G. V. Suresh Kumar et al., 2013). This highlights their potential as leads for developing new antimicrobial and antitubercular agents.

Antipsychotic Properties

Another significant application of these compounds is in the development of potential antipsychotic agents. Research on derivatives of 3-Phenyl-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has revealed their efficacy in biochemical and behavioral pharmacological test models predictive of antipsychotic activity. These compounds have shown a reduced propensity for neurological side effects in rats and other animal models, suggesting their utility in exploring new treatments for psychiatric disorders (L. Wise et al., 1985).

Agonists for the ORL1 Receptor

Furthermore, derivatives have been identified as high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor, acting as full agonists in biochemical assays. These findings are crucial for the development of novel therapeutic agents targeting the ORL1 receptor, with potential implications in pain management and neuropharmacology (S. Röver et al., 2000).

Anticancer Activity

The sulfonyl group, a common feature in these compounds, has also been evaluated for its anticancer potential. Certain derivatives containing the phenylsulfonyl moiety have undergone in vitro screening against various cancer cell lines, showing moderate activity. This highlights the potential of these compounds in anticancer drug discovery and the importance of further studies to explore their efficacy and mechanism of action (Angélica Salinas-Torres et al., 2022).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body or in a biological system is studied. This could involve its interaction with biological macromolecules, its metabolic pathway, and its effects on the body or cells .

Safety and Hazards

This involves studying the toxicity of the compound, its potential hazards, safe handling and storage procedures, and first aid measures in case of exposure .

Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further studies are needed .

Properties

IUPAC Name

8-(benzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c23-18-17(15-7-3-1-4-8-15)20-19(21-18)11-13-22(14-12-19)26(24,25)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUINGUEVPETFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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